3-(1-cyano-1-methylethyl)-4-fluorobenzoic acid
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Overview
Description
3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid is an organic compound that features a cyano group, a fluorine atom, and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyano-1-methylethyl)-4-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzoic acid.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the 1-Methylethyl Group: This step involves the alkylation of the intermediate product with an appropriate alkylating agent, such as isopropyl bromide, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-cyano-1-methylethyl)-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or act as an electrophile, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Lacks the cyano and 1-methylethyl groups.
3-Cyano-4-fluorobenzoic acid: Lacks the 1-methylethyl group.
3-(1-Cyano-1-methylethyl)benzoic acid: Lacks the fluorine atom.
Uniqueness
3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid is unique due to the presence of both the cyano and fluorine groups, which impart distinct reactivity and potential applications. The combination of these functional groups can enhance the compound’s stability, reactivity, and interaction with biological targets.
Properties
CAS No. |
878742-56-4 |
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Molecular Formula |
C11H10FNO2 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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